![molecular formula C17H14N2O3S B4583067 N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4583067.png)
N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-cyano-3-(5-ethyl-2-thienyl)acrylamide, also known as BDDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BDDA belongs to the family of acrylamide derivatives and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Polymer Chemistry Applications
Controlled Polymerization
A study by Mori, Sutoh, and Endo (2005) explored the controlled radical polymerization of monosubstituted acrylamides, demonstrating the synthesis of homopolymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity via reversible addition−fragmentation chain transfer (RAFT) polymerization. This process is significant for creating polymers with specific properties for various applications, including biomedical fields (Mori, Sutoh, & Endo, 2005).
Organic Synthesis Enhancements
Baylis-Hillman Reaction Acceleration
Research by Aggarwal, Dean, Mereu, and Williams (2002) discovered that conducting the Baylis-Hillman reaction in polar solvents like water and formamide significantly accelerates the process. This finding is crucial for developing more efficient synthetic pathways in organic chemistry (Aggarwal, Dean, Mereu, & Williams, 2002).
Material Science Innovations
Supramolecular Polymer Chemistry
A study focused on the development of phenolphthalein-containing thermo- and pH-sensitive N-(isopropyl)acrylamide copolymers. This work, contributing to supramolecular polymer chemistry, showcased the potential of creating smart materials that respond to environmental changes, useful in various applications including drug delivery systems (Fleischmann & Ritter, 2013).
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-2-13-4-5-14(23-13)7-11(9-18)17(20)19-12-3-6-15-16(8-12)22-10-21-15/h3-8H,2,10H2,1H3,(H,19,20)/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNQUIOBZSDLAB-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-(5-ethylthiophen-2-yl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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